

1-Bromo-4,5-difluoro-2-methylbenzene

molecular weight and formula

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Compound of Interest

Compound Name: 1-Bromo-4,5-difluoro-2-methylbenzene

Cat. No.: B1520593

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An In-Depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene

This guide provides a comprehensive technical overview of **1-Bromo-4,5-difluoro-2-methylbenzene**, a key fluorinated aromatic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on its chemical properties, synthesis, reactivity, and safe handling. This document emphasizes the causal reasoning behind experimental methodologies and the strategic importance of this intermediate in modern chemical synthesis.

Core Chemical Identity and Physicochemical Properties

1-Bromo-4,5-difluoro-2-methylbenzene is a halogenated toluene derivative. Its unique substitution pattern—a bromine atom ortho to the methyl group and two adjacent fluorine atoms—imparts specific reactivity and properties that are highly valuable in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the steric influence of the methyl group dictate the compound's behavior in various chemical transformations.

Key Identifiers and Molecular Data

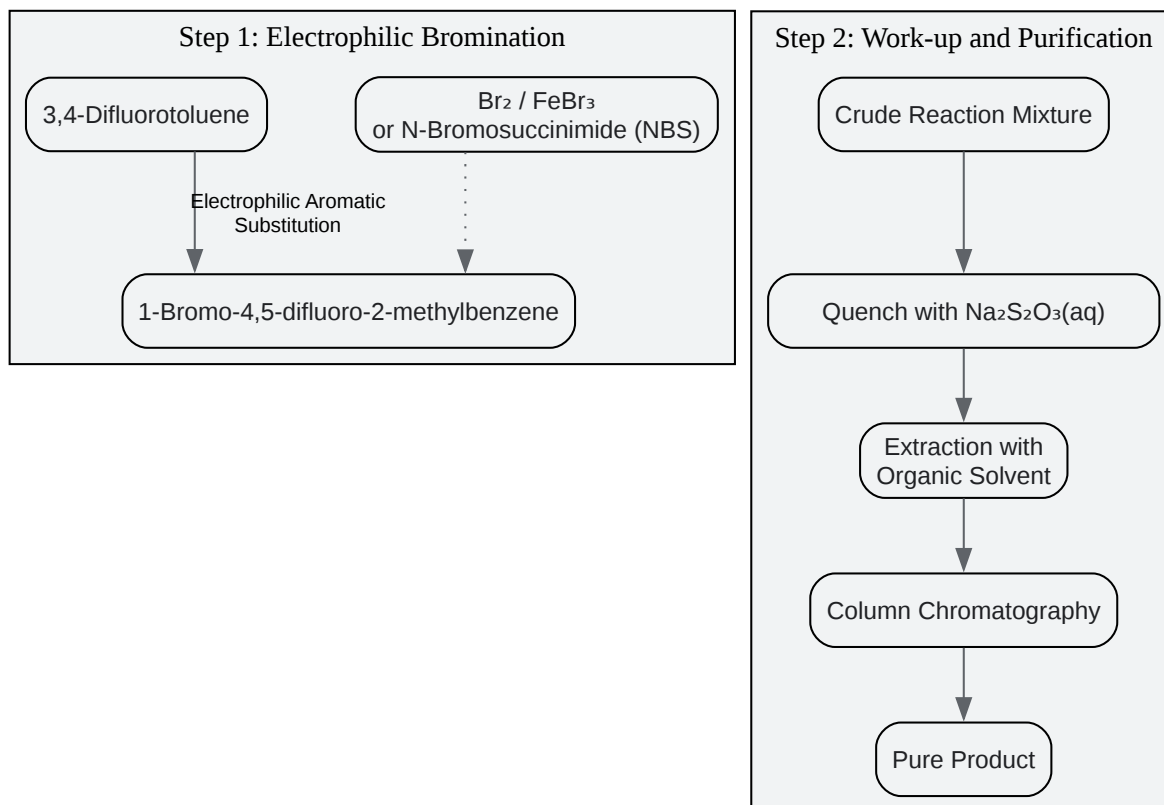
Parameter	Value	Source
Molecular Formula	C ₇ H ₅ BrF ₂	[1][2]
Molecular Weight	207.01 g/mol	[1][2]
CAS Number	875664-38-3	[3]
IUPAC Name	1-bromo-4,5-difluoro-2-methylbenzene	[3]
Canonical SMILES	<chem>CC1=C(C=C(C=C1F)F)Br</chem>	N/A

Synthesis Strategy and Mechanistic Considerations

The synthesis of substituted aromatic compounds like **1-Bromo-4,5-difluoro-2-methylbenzene** often relies on electrophilic aromatic substitution or functional group interconversion from a readily available precursor. A logical and common approach involves the regioselective bromination of a corresponding difluorotoluene.

Proposed Synthetic Workflow: Electrophilic Bromination

The most direct route is the electrophilic bromination of 3,4-difluorotoluene. The directing effects of the substituents are crucial for achieving the desired regioselectivity. The methyl group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The bromine will preferentially add to the position that is electronically activated by the methyl group and least deactivated by the fluorine atoms, which is the C1 position.



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Caption: Proposed workflow for the synthesis of **1-Bromo-4,5-difluoro-2-methylbenzene**.

Experimental Protocol: Detailed Methodology

- **Reaction Setup:** To a solution of 3,4-difluorotoluene (1.0 equiv) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron(III) bromide (FeBr₃).
- **Bromination:** Slowly add a solution of bromine (Br₂, 1.05 equiv) in the same solvent to the reaction mixture at 0 °C. The choice of a Lewis acid catalyst like FeBr₃ is critical as it

polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required to overcome the deactivating effect of the fluorine atoms.

- **Reaction Monitoring:** Allow the mixture to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material.
- **Work-up:** Upon completion, cool the reaction mixture and slowly quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine.
- **Extraction & Isolation:** Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization Profile

The structural identity and purity of **1-Bromo-4,5-difluoro-2-methylbenzene** are confirmed using standard spectroscopic techniques. The expected spectral data are summarized below.

Technique	Expected Characteristics
^1H NMR	- A singlet for the methyl (CH_3) protons (~2.3-2.5 ppm).- Two aromatic protons appearing as complex multiplets or doublets of doublets due to H-F coupling, in the range of ~7.0-7.5 ppm.
^{13}C NMR	- Approximately 7 distinct signals.- Carbon atoms bonded to fluorine will show large C-F coupling constants (JCF).- The carbon attached to bromine (C-Br) will appear around 110-120 ppm.
^{19}F NMR	- Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling.
Mass Spec (MS)	- A characteristic isotopic pattern for the molecular ion (M^+) peak due to the presence of bromine (^{79}Br and ^{81}Br in ~1:1 ratio), appearing at m/z 206 and 208.

Reactivity and Applications in Drug Development

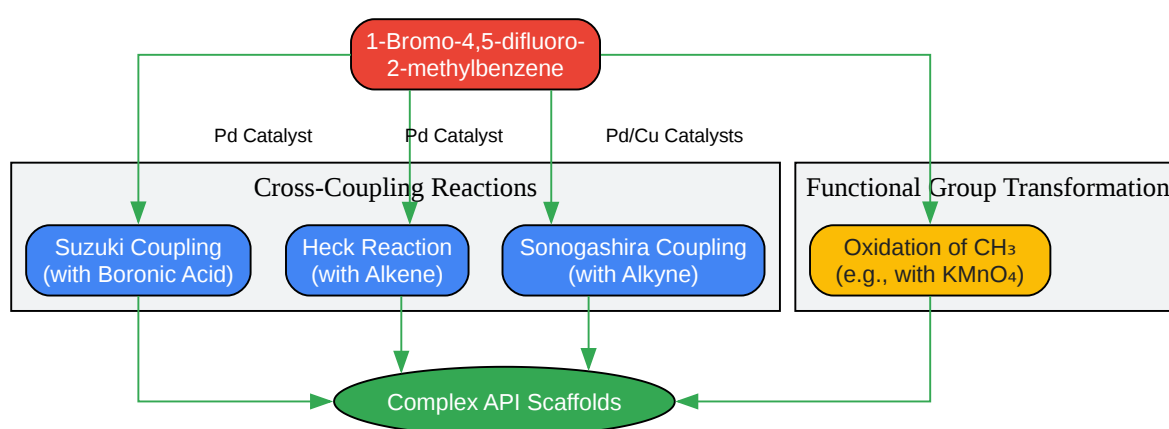
The utility of **1-Bromo-4,5-difluoro-2-methylbenzene** as a synthetic intermediate stems from the reactivity of its functional groups. It is a valuable building block for introducing a difluoro-methylphenyl moiety into larger, more complex molecules.

Key Reactive Sites and Transformations

- Aryl Bromide:** The C-Br bond is the primary site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is fundamental for building the scaffolds of active pharmaceutical ingredients (APIs).[\[4\]](#)
- Aromatic Ring:** The fluorine atoms modify the electronic properties of the benzene ring, making it more electron-deficient and susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) under certain conditions.

- Methyl Group: The benzylic methyl group can be oxidized to an aldehyde or carboxylic acid, providing another handle for further molecular elaboration. A similar transformation is used to synthesize 4-Bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene.[5]

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.[4][6] This makes fluorinated intermediates like **1-Bromo-4,5-difluoro-2-methylbenzene** highly sought after in medicinal chemistry.[4][6]



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Caption: Role of the subject compound as a versatile intermediate in API synthesis.

Safety, Handling, and Disposal

Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety. The following guidelines are based on data for structurally similar chemicals.

Hazard Identification and Classification

Based on related compounds, **1-Bromo-4,5-difluoro-2-methylbenzene** should be handled as a substance with the following potential hazards:

Hazard Class	GHS Statement	Precautionary Code
Skin Irritation	Causes skin irritation	H315
Eye Irritation	Causes serious eye irritation	H319
Respiratory Irritation	May cause respiratory irritation	H335
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled	H302, H312, H332

(Hazard data is inferred from similar compounds like 1-Bromo-2,4-difluoro-5-methylbenzene and 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene)[1][7]

Safe Handling and Emergency Protocols

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.[8][10]
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.[10]
 - Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant suit may be necessary.[8][10]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]
 - Skin Contact: Immediately wash off with soap and plenty of water.[8]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
- Spill & Disposal:

- Spill: Absorb small spills with an inert material (e.g., sand or vermiculite). Prevent entry into drains.[8]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.[8]

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